molecular formula C14H24N4 B025897 2,2'-Azobis(2,4-dimethylvaleronitrile) CAS No. 4419-11-8

2,2'-Azobis(2,4-dimethylvaleronitrile)

Cat. No.: B025897
CAS No.: 4419-11-8
M. Wt: 248.37 g/mol
InChI Key: WYGWHHGCAGTUCH-UHFFFAOYSA-N
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Description

2,2’-Azobis(2,4-dimethylvaleronitrile) is a chemical compound widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose upon heating or exposure to light, generating free radicals that can initiate polymerization processes. This compound is particularly valued in the production of polyvinyl chloride, polyacrylonitrile, and other polymeric materials .

Mechanism of Action

Target of Action

The primary target of 2,2’-Azobis(2,4-dimethylvaleronitrile) (ABVN) is the polymerization process of various high molecular compounds . It acts as a polymerization initiator for compounds such as polyvinyl chloride, polyvinyl alcohol, and polymethyl methacrylate . It also serves as a blowing agent for plastics and rubbers .

Mode of Action

ABVN is an azo compound that decomposes upon exposure to heat or light, releasing nitrogen gas and generating cyanide-free radicals . These free radicals can initiate the polymerization process in various high molecular compounds . The decomposition of ABVN is a self-accelerating process that can be triggered by heat, chemical reactions, friction, or impact .

Biochemical Pathways

The decomposition of ABVN leads to the formation of free radicals, which play a crucial role in the initiation of the polymerization process . These free radicals can react with monomers, leading to the formation of polymer chains. The exact biochemical pathways affected by ABVN are dependent on the specific monomers and polymers involved.

Pharmacokinetics

It’s known that abvn is insoluble in water but soluble in various organic solvents .

Result of Action

The primary result of ABVN’s action is the initiation of the polymerization process in various high molecular compounds, leading to the formation of polymers . This is crucial in the production of materials like polyvinyl chloride, polyvinyl alcohol, and polymethyl methacrylate .

Action Environment

The action of ABVN is influenced by environmental factors such as temperature and light. ABVN decomposes and loses effectiveness at temperatures above 30°C . It also decomposes upon exposure to light . Therefore, it must be stored under dry, ventilated, and dark conditions at temperatures below 10°C . It should also be kept away from ignition sources and heat .

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a crucial role in the polymerization reactions of various high molecular weight compounds

Molecular Mechanism

The molecular mechanism of action of 2,2’-Azobis(2,4-dimethylvaleronitrile) is primarily related to its role as an initiator in polymerization reactions It may exert its effects at the molecular level through interactions with biomolecules involved in these reactions

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 45-70°C and a boiling point of 330.6±27.0 °C . It is insoluble in water but slightly soluble in chloroform, DMSO, and methanol . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Azobis(2,4-dimethylvaleronitrile) typically involves the reaction of acetone with 4-oxobutanoic acid in the presence of hydrazine sulfate . The resulting product undergoes further reactions to form the desired compound.

Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2,4-dimethylvaleronitrile) involves a series of controlled reactions to ensure high yield and purity. The compound is often produced in large quantities and stored under specific conditions to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azobis(2,4-dimethylvaleronitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, making the compound a valuable tool in polymer synthesis.

Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2,4-dimethylvaleronitrile) can be triggered by heat or light. Common solvents used in these reactions include benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol .

Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2,4-dimethylvaleronitrile) are cyanoisopropyl radicals, which can initiate the polymerization of various monomers.

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 2,2’-Azobis(2,4-dimethylvaleronitrile) is unique due to its lower decomposition temperature compared to other azo initiators like 2,2’-Azobis(2-amidinopropane) hydrochloride. This property makes it suitable for polymerization reactions that require lower initiation temperatures . Additionally, its solubility in various organic solvents enhances its versatility in different polymerization processes .

Properties

IUPAC Name

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGWHHGCAGTUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H24N4
Record name 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE)
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DSSTOX Substance ID

DTXSID3044675, DTXSID90859867
Record name 2,2'-Azobis[2,4-dimethylvaleronitrile]
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Record name 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile)
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Molecular Weight

248.37 g/mol
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Physical Description

2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals
Record name 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE)
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Record name Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl-
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CAS No.

4419-11-8, 1547296-70-7
Record name 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE)
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Record name 2,2′-Azobis[2,4-dimethylvaleronitrile]
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Record name 2,2'-Azobis(2,4-dimethylvaleronitrile)
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Record name Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl-
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Record name 2,2'-Azobis[2,4-dimethylvaleronitrile]
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Record name 2,2'-azobis[2,4-dimethylvaleronitrile]
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Record name a,a'-Azobisdimethylvalerylnitrile~
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Record name 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE)
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Synthesis routes and methods I

Procedure details

To a solution of 63.2 parts of 2-amino-2,4-dimethylpentanonitrile in 592 parts of methanol are added over a 20 minute period at -10°C. with agitation 377 parts of a 15% aqueous sodium hypochlorite solution. The reaction was then allowed to warm to 10°C. and held for 10 minutes. At this point methanol constitutes 74 volume percent of the aqueous solvent. The resulting reaction product was diluted with 500 parts of water and titrated with standard sodium thiosulfate as described in Example 1. About 0.015 equivalent of oxidizing agent was present. The resulting slurry was then acidified to a pH of 1.0 with 15% hydrochloric acid and 0.52 gram of sodium nitrite (0.015 equivalent) were stirred into the mixture. The precipitated 2,2'-azobis (2,4-dimethylvaleronitrile) was isolated by filtration and found to be non-oily, white and dry with a purity of 98%.
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Synthesis routes and methods II

Procedure details

To a mixture of 276 parts of methanol and 129 parts of 10% aqueous calcium hypochlorite at -10°C. are added with agitation 15.6 parts of 2-amino-4-methoxy-2,4-dimethylpentanonitrile. The mixture was stirred for approximately 45 minutes while the temperature was allowed to rise to 10°C. At this point in the reaction methanol constitutes 75 volume percent of the aqueous solvent. Titration with sodium thiosulfate as described in Example 1 showed 0.045 equivalent of oxidizing agents in the reaction mixture. The reaction mixture was then acidified to a pH of 3 with 10% hydrochloric acid and 2.16 grams (.0675 equivalent) of SO2 gas were added to the mixture, followed by 232 parts of water. The precipitated 2,2'-azobis (2,4-dimethylvaleronitrile), isolated by filtration, was found to be white and free-flowing and had a purity of 97.7%.
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Synthesis routes and methods III

Procedure details

Next, 213 g of a 10% aqueous sodium hypochlorite solution was cooled to 5° C. and 0.5 g of benzyltriethylammonium chloride was added thereto. To the resulting aqueous solution was added 200 ml of an ethyl acetate solution containing 33 g of the resulting 90%-pure 2-amino-2,4-dimethylpentanonitrile over 30 minutes with stirring. This reaction mixture was stirred at 5° to 10° C. for 3 hours, and the organic and water phases were separated from each other. Ethyl acetate was removed from the organic phase under reduced pressure. The resulting white crystals were washed with water and dried to obtain 24.8 g of 2,2'-azobis(2,4-dimethylpentanonitrile). Yield was 85 mole %.
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Synthesis routes and methods IV

Procedure details

In the same manner as in Example 1, 2-amino-2,4-dimethylpentanonitrile and sodium hypochlorite were reacted. By iodometry, it was found that the total oxidative compounds in both the water and ethyl acetate phases after reaction was 0.05 equivalent. The reaction mixture was adjusted to a pH of 6 with a dilute sulfuric acid, and a solution of 6.5 g (0.125 equivalent) of sodium bisulfite in 30 ml of water was added thereto. The resulting mixture was stirred at 15° C. for 30 minutes to effect the reduction. Thereafter, the ethyl acetate phase was separated from the water phase, and the ethyl acetate in the organic phase was removed by distillation. Water was added to the residue and precipitated white crystals were filtered, washed with water and dried to obtain 26.0 g of 2,2'-azobis(2,4-dimethylvaleronitrile). Yield was 89 mole %. The product was analyzed by iodometry, and it was found that the amount of oxidative impurities was 100 ppm or less and that the purity of the product was 99.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 2
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 3
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 4
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 5
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 6
2,2'-Azobis(2,4-dimethylvaleronitrile)

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